4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide
Brand Name:
Vulcanchem
CAS No.:
333430-16-3
VCID:
VC0361078
InChI:
InChI=1S/C15H13N3O3S/c19-12(17-15-16-7-9-22-15)6-3-8-18-13(20)10-4-1-2-5-11(10)14(18)21/h1-2,4-5,7,9H,3,6,8H2,(H,16,17,19)
SMILES:
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC=CS3
Molecular Formula:
C15H13N3O3S
Molecular Weight:
315.3g/mol
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide
CAS No.: 333430-16-3
Main Products
VCID: VC0361078
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3g/mol
CAS No. | 333430-16-3 |
---|---|
Product Name | 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide |
Molecular Formula | C15H13N3O3S |
Molecular Weight | 315.3g/mol |
IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide |
Standard InChI | InChI=1S/C15H13N3O3S/c19-12(17-15-16-7-9-22-15)6-3-8-18-13(20)10-4-1-2-5-11(10)14(18)21/h1-2,4-5,7,9H,3,6,8H2,(H,16,17,19) |
Standard InChIKey | RFORQYKMCQHLLL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC=CS3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC=CS3 |
PubChem Compound | 719768 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume